2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide
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Overview
Description
2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide is a complex organic compound that features a 1,2,4-triazole ring, an indole moiety, and a thioether linkage. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the indole moiety: This step involves the reaction of the triazole intermediate with indole derivatives, often using coupling agents like EDCI or DCC in the presence of a base.
Thioether formation:
Industrial production methods for such complex molecules often involve optimization of these steps to improve yield and purity, using techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide undergoes various chemical reactions:
Scientific Research Applications
2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide involves its interaction with various molecular targets:
Enzyme inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
DNA interaction: It can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties.
Signal transduction pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide can be compared with other similar compounds:
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar antimicrobial and antifungal activities.
Indole derivatives: Compounds containing the indole moiety also show significant biological activities, including anticancer properties.
Thioether compounds: These compounds are known for their diverse chemical reactivity and biological activities.
Properties
IUPAC Name |
2-[[4-benzyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c25-17(23-26)12-27-19-22-21-18(24(19)11-13-6-2-1-3-7-13)15-10-20-16-9-5-4-8-14(15)16/h1-10,20,26H,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMBARHCBKNHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NO)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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